molecular formula C12H13ClN2O B13000049 1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde

1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B13000049
M. Wt: 236.70 g/mol
InChI Key: MJXMJDGJKVKSOQ-UHFFFAOYSA-N
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Description

1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This particular compound is characterized by the presence of a butyl group at the first position, a chlorine atom at the fifth position, and an aldehyde group at the second position of the benzimidazole ring.

Preparation Methods

The synthesis of 1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of aldehydes with diamine derivatives, which forms the final compound in moderate to excellent yields . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.

Chemical Reactions Analysis

1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.

Comparison with Similar Compounds

1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

1-butyl-5-chlorobenzimidazole-2-carbaldehyde

InChI

InChI=1S/C12H13ClN2O/c1-2-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8-16/h4-5,7-8H,2-3,6H2,1H3

InChI Key

MJXMJDGJKVKSOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Cl)N=C1C=O

Origin of Product

United States

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